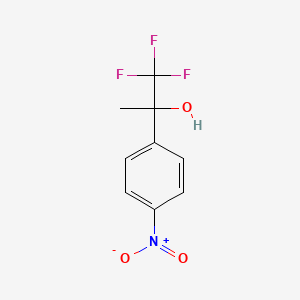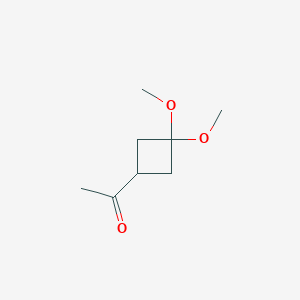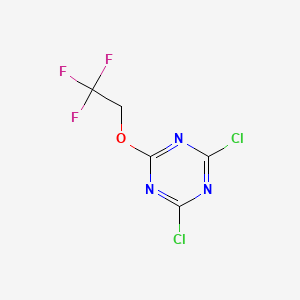
1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol
Overview
Description
“1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol” is an organic compound with the molecular formula C9H8F3NO3 . It has a molecular weight of 235.16 g/mol . This compound is a type of fluoroalcohol .
Molecular Structure Analysis
The InChI code for “1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol” is 1S/C9H8F3NO3/c1-8(14,9(10,11)12)6-2-4-7(5-3-6)13(15)16/h2-5,14H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol” is a powder with a melting point of 87-90°C . The compound is stable at room temperature .Scientific Research Applications
Stereocontrolled Chemical Synthesis
1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol and related compounds have been used in stereocontrolled chemical synthesis. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was prepared with high enantiomeric purity through lipase-mediated kinetic resolution. This compound was then converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in producing stereochemically complex molecules (Shimizu, Sugiyama, & Fujisawa, 1996).
Photophysical Properties for Biomarker Development
Compounds related to 1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol have been evaluated for their photophysical properties, with potential applications in developing fluorescent biomarkers. This research has implications for biodiesel quality control, demonstrating the compound's relevance in environmental and industrial applications (Pelizaro et al., 2019).
Oxidation Reactions and Kinetics
The oxidation of secondary alcohols, including 1,1,1-trifluoro-2-propanol, by potassium tetraoxoferrate(VI) has been studied, focusing on the reaction kinetics and product yields. This research is valuable for understanding the chemical behavior and potential applications of these fluorinated alcohols in various oxidation reactions (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Synthesis and Hydrogenation Processes
The synthesis and hydrogenation of various derivatives of 1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol have been explored. This includes the preparation of intermediates like 1,1,1-trifluoro-4-aryl-2-butanols, which are crucial for the preparation of β-trifluoromethylated aldol products, highlighting the compound's role in complex organic syntheses (Funabiki et al., 2010).
Impact on Miscibility with Water
Studies have investigated the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols like 1,1,1-trifluoro-propan-2-ol with water. This research is significant in understanding the physicochemical properties of fluorinated organic molecules, which can have broad implications in various scientific and industrial applications (Fioroni, Burger, Mark, & Roccatano, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-8(14,9(10,11)12)6-2-4-7(5-3-6)13(15)16/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUESJESTGDDESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-(4-nitrophenyl)propan-2-ol | |
CAS RN |
851651-94-0 | |
| Record name | 1,1,1-trifluoro-2-(4-nitrophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)








![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)


